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Compound of Interest

Compound Name: Benzophenone O-acetyl oxime

Cat. No.: B15397632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Benzophenone O-acetyl oxime, a compound of interest in organic synthesis and medicinal
chemistry. Due to the limited availability of direct experimental spectra for this specific molecule
in public databases, this guide presents a combination of data from analogous compounds and
predicted values based on structural similarities. The information herein is intended to serve as
a reference for the characterization and analysis of Benzophenone O-acetyl oxime.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for
Benzophenone O-acetyl oxime and its related precursors. This data is crucial for confirming
the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (6) ppm
Benzophenone O-acetyl oxime . ~7.3-7.6 (m, 10H, Ar-H), ~2.2
3

(Predicted) (s, 3H, -C(O)CHs)

7.73-7.74 (m, 2H), 7.38-7.45
Acetophenone O-acetyl

_ CDCls (m, 3H), 2.38 (s, 3H), 2.26 (s,

oxime[1]

3H)

Data not readily available in
Benzophenone -

provided results

Benzophenone oxime

Data not readily available in

provided results

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (6) ppm
] ~169.0 (C=0, acetyl), ~165.0
Benzophenone O-acetyl oxime i
) CDCls (C=N), ~135.0-128.0 (aromatic
(Predicted)
carbons), ~20.0 (-CHs, acetyl)
Acetophenone O-acetyl cpCl 169.0, 162.5, 135.0, 130.7,
3
oxime[1] 128.7,127.1,19.9, 145
Data available in spectral
Benzophenone[2][3] CDCls

databases

Benzophenone oxime

Data not readily available in

provided results

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Key Absorption Bands

Compound Sample Phase
(cm™)
Benzophenone O-acetyl oxime o ~1760 (C=0, ester), ~1640
) KBr pellet or thin film
(Predicted) (C=N), ~1200 (C-0)

1758, 1615, 1571, 1445, 1361,
Acetophenone O-acetyl

_ ATR-FTIR 1308, 1203, 1002, 978, 934,

oxime[1]

892

Characteristic C=0 stretch
Benzophenone[4][5]

around 1660

Characteristic O-H stretch
Benzophenone oxime[6][7] - (~3600-3200) and C=N stretch

(~1665)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Key Fragmentation

Compound lonization Method [M+H]* (mlz)
Peaks (m/z)

Benzophenone O- 197 (M-CHsCO)*, 182
acetyl oxime ESI 240.10 (Benzophenone)™*, 77
(Predicted) (Phenyl)*
Acetophenone O- -

_ ESI 178.0868 Not specified
acetyl oxime[1]
Benzophenone[5] El 182.07 105, 77
Benzophenone oxime El 197.08 180, 104, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs). The solution should be clear.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical
operating frequency of 300-600 MHz for *H NMR and 75-150 MHz for 13C NMR.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (typically 0-200 ppm).

o Alarger number of scans is usually required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a
mortar and pestle.
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o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (Thin Film Method):
o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Place the prepared sample in the spectrometer's sample holder.

o Record the spectrum, typically in the range of 4000-400 cm~1.

o ldentify the characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, this can be via a direct insertion probe or gas chromatography. For
non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) are common.

e lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam,
causing ionization and fragmentation.

o Electrospray lonization (ESI): The sample solution is sprayed through a charged capillary,
creating charged droplets from which ions are desolvated. This is a softer ionization
technique that often leaves the molecular ion intact.
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* Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

+ Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.

Sample Preparation Spectroscopic Analysis Data Output

Prepared as KBr Pellet or Thin Film (for IR) IR Spectrometer IR Spectrum

Benzophenone O-acetyl oxime

g Dissolved in Solvent (for NMR, MS) Mass Spectrometer

g MR Spectrometer NMR Spectrum

Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

. lon Source Mass Analyzer
Sample Introduction (e.g., EI, ESI) (e.g., Quadrupole, TOF) M Mass Spectrum

Click to download full resolution via product page

Caption: A simplified workflow of a mass spectrometer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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